(s)-(-)-Carbidopa-d3
CAS No.: 1276732-89-8
Cat. No.: VC0196558
Molecular Formula: C10H11N2O4D3
Molecular Weight: 229.25
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1276732-89-8 |
---|---|
Molecular Formula | C10H11N2O4D3 |
Molecular Weight | 229.25 |
Chemical Structure and Properties
Molecular Information
(s)-(-)-Carbidopa-d3 is a deuterium-labeled form of carbidopa, where three hydrogen atoms in the aromatic ring have been replaced with deuterium atoms. This modification creates a stable isotope-labeled compound with identical chemical properties to regular carbidopa but with a distinguishable mass.
Table 1: Chemical Identity and Properties of (s)-(-)-Carbidopa-d3
Parameter | Value | Alternative Forms |
---|---|---|
Molecular Formula | C₁₀H₁₁D₃N₂O₄ | C₁₀H₁₁D₃N₂O₄ - H₂O (monohydrate) |
Molecular Weight | 229.25 g/mol | 247.3 g/mol (monohydrate) |
CAS Number | 28860-95-9 (unlabelled) | 1276197-58-0 (hydrate) |
IUPAC Name | (2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |
Common Synonyms | (αS)-α-Hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic Acid, (-)-L-α-Hydrazino-3,4-dihydroxy-α-methylhydrocinamic Acid D3, (S)-CarbidopaD3 |
The compound exists in two main forms: the anhydrous form and the monohydrate form, with the latter having one water molecule incorporated into its crystal structure . The S-stereochemistry and negative optical rotation, indicated by the (s)-(-) prefix in the name, are crucial for its biological activity and analytical applications .
Physical Properties
Applications in Analytical Chemistry
Mass Spectrometry Applications
The primary application of (s)-(-)-Carbidopa-d3 is as an internal standard for the quantification of carbidopa in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . The deuterium labeling provides a mass shift that allows for easy differentiation between the analyte (carbidopa) and the internal standard during mass spectrometric detection.
In a notable pharmacokinetic study of Parkinson's disease treatment, researchers utilized carbidopa-d3 as an internal standard to validate a quantification method for carbidopa over a concentration range of 0.5–250 ng/mL . This application demonstrates the compound's utility in developing sensitive and accurate analytical methods.
Advantages in Analytical Measurements
The use of deuterated internal standards like (s)-(-)-Carbidopa-d3 offers several advantages in analytical chemistry:
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Identical chromatographic behavior to the target analyte
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Distinguishable mass spectrum from the non-deuterated compound
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Compensation for matrix effects and recovery variations
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Enhanced accuracy and precision in quantitative measurements
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Improved method validation parameters
These properties make (s)-(-)-Carbidopa-d3 invaluable in pharmaceutical quality control, clinical pharmacokinetic studies, and research applications requiring precise measurement of carbidopa levels.
Relation to Carbidopa and Pharmacological Significance
Pharmacokinetic Enhancement
Research has demonstrated that administration of carbidopa prior to levodopa administration significantly impacts pharmacokinetic parameters. In animal studies, carbidopa (100 mg/kg) increased the plasma concentration of L-DOPA by 186% and prolonged its half-life in plasma by 48% . These effects highlight the importance of accurate carbidopa quantification in optimizing Parkinson's disease treatment regimens.
Research Applications and Findings
Pharmacokinetic Studies
(s)-(-)-Carbidopa-d3 has been utilized in pharmacokinetic investigations examining the behavior of levodopa-carbidopa formulations. In a significant study involving advanced Parkinson's disease patients, researchers used carbidopa-d3 as an internal standard to evaluate the pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of Levodopa-Carbidopa Intestinal Gel (LCIG) .
This study demonstrated that continuous intrajejunal LCIG infusion maintained stable plasma levodopa levels over 16 hours, with low fluctuation in plasma concentrations of levodopa, 3-OMD, and carbidopa (0.52, 0.21, and 0.96, respectively). The within-subject coefficients of variation were correspondingly low (13%, 6%, and 19%, respectively) . These findings support the therapeutic advantage of continuous administration in reducing motor complications associated with pulsatile oral levodopa delivery.
Emerging Research Directions
While specific research on (s)-(-)-Carbidopa-d3 itself is limited, investigations into carbidopa have revealed potential applications beyond Parkinson's disease management. Recent studies have identified unexpected properties of carbidopa, including:
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Binding to and potentiating the activity of the aryl hydrocarbon receptor (AhR)
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Inhibition of pancreatic cancer cell proliferation in vitro
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Suppression of tumor growth in vivo
These findings suggest potential anticancer properties that may warrant further investigation . The availability of deuterated standards like (s)-(-)-Carbidopa-d3 facilitates such research by enabling precise quantification in experimental models.
Parameter | Typical Specifications |
---|---|
Appearance | White solid |
Chemical Purity | ≥97% to ≥99.8% |
Isotopic Purity | >98% atom D |
Form | Solid, anhydrous or monohydrate |
Intended Use | Research use only, not for human or veterinary use |
Storage Recommendation | -20°C, protected from light and moisture |
These high-purity specifications ensure reliable performance in analytical applications, particularly for method validation and quantitative analysis .
Analytical Method Development
Calibration and Quantification Methods
The development of analytical methods using (s)-(-)-Carbidopa-d3 as an internal standard typically involves:
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Preparation of calibration standards containing known amounts of carbidopa and a fixed amount of (s)-(-)-Carbidopa-d3
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Sample preparation procedures to extract carbidopa and the internal standard from biological matrices
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Chromatographic separation to resolve the compounds from matrix interferences
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Mass spectrometric detection using multiple reaction monitoring (MRM) or similar techniques
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Quantification based on the ratio of analyte to internal standard peak areas or heights
This approach has been successfully applied to develop methods with detection limits in the sub-nanogram per milliliter range, suitable for clinical pharmacokinetic studies .
Validation Parameters
Method validation using (s)-(-)-Carbidopa-d3 as an internal standard typically addresses:
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Linearity across the expected concentration range
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Precision (intra- and inter-day)
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Accuracy (recovery)
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Selectivity and specificity
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Stability under various conditions
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Matrix effects
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Lower limit of quantification (LLOQ)
The inclusion of (s)-(-)-Carbidopa-d3 significantly improves these validation parameters compared to methods using non-deuterated internal standards or external calibration approaches.
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